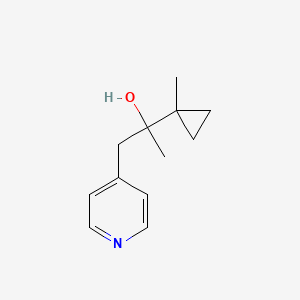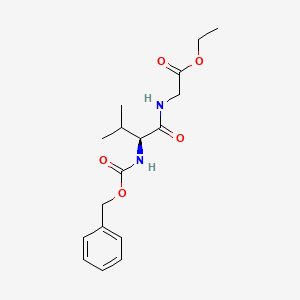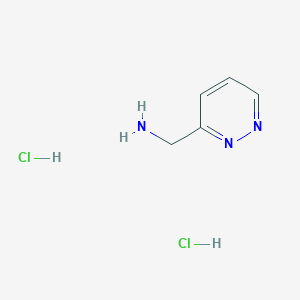
Pyridazin-3-ylmethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazin-3-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C5H9CL2N3 and a molecular weight of 182.05 . It is a brown solid and is often used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of Pyridazin-3-ylmethanamine;dihydrochloride is represented by the SMILES notation: NCC1=NN=CC=C1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridazine ring, which is a heterocyclic compound with two adjacent nitrogen atoms .Physical And Chemical Properties Analysis
Pyridazin-3-ylmethanamine;dihydrochloride is a brown solid . It should be stored at 0-8 °C . The compound is stable under normal temperature and pressure .Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazin-3-ylmethanamine dihydrochloride exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s mechanism of action involves disrupting essential cellular processes in microorganisms, making it a potential candidate for novel antimicrobial therapies .
Antidepressant Properties
Studies suggest that Pyridazin-3-ylmethanamine dihydrochloride may modulate neurotransmitter systems related to mood regulation. Its impact on serotonin, dopamine, and norepinephrine pathways warrants further exploration. Researchers are investigating its potential as an antidepressant agent, either alone or in combination with other drugs .
Anti-Hypertensive Effects
The compound’s vasodilatory properties make it an interesting candidate for managing hypertension. By relaxing blood vessels, Pyridazin-3-ylmethanamine dihydrochloride could help reduce blood pressure. Clinical trials are ongoing to evaluate its efficacy and safety in hypertensive patients .
Anticancer Activity
Preclinical studies have demonstrated that Pyridazin-3-ylmethanamine dihydrochloride inhibits cancer cell proliferation. Its specific targets within cancer pathways remain under investigation. Researchers are exploring its potential as an adjunct therapy or chemopreventive agent .
Antiplatelet Effects
The compound’s ability to interfere with platelet aggregation suggests potential applications in preventing thrombotic events. Researchers are studying its effects on platelet function and clot formation, aiming to develop safer antiplatelet medications .
Antiulcer Properties
Pyridazin-3-ylmethanamine dihydrochloride may protect against gastric ulcers by modulating acid secretion, promoting mucosal healing, and reducing inflammation. Its gastroprotective effects are of interest for treating peptic ulcers .
Herbicidal Activity
In agriculture, Pyridazin-3-ylmethanamine dihydrochloride derivatives have been explored as herbicides. Their impact on weed control and crop yield warrants further investigation .
Antifeedant Effects
Researchers have observed that the compound deters feeding in certain pests. Its potential as an environmentally friendly insect repellent or antifeedant agent is being explored .
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Pyridazin-3-ylmethanamine dihydrochloride, a derivative of pyridazin-3(2H)-one, has been reported to have diverse pharmacological activities Pyridazin-3(2h)-one derivatives have been reported to interact with various targets such ashistamine H3 receptors , and enzymes like phosphodiesterase (PDE) .
Mode of Action
It’s known that pyridazin-3(2h)-one derivatives can act asantagonists or inverse agonists at histamine H3 receptors . Another derivative, zardaverine, has been reported to inhibit PDE3 and PDE4 isoenzymes , which could potentially be a mode of action for Pyridazin-3-ylmethanamine dihydrochloride.
Biochemical Pathways
The inhibition of pde3 and pde4 by zardaverine, a pyridazin-3(2h)-one derivative, suggests that cyclic nucleotide signaling pathways could be affected . Additionally, the interaction with histamine H3 receptors suggests potential effects on histaminergic signaling .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have diverse pharmacological activities, includingantihypertensive, platelet aggregation inhibitory, cardiotonic activities , and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Propriétés
IUPAC Name |
pyridazin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-5-2-1-3-7-8-5;;/h1-3H,4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKXRLVTWUVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazin-3-ylmethanamine;dihydrochloride | |
CAS RN |
2375272-95-8 |
Source


|
| Record name | (pyridazin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)

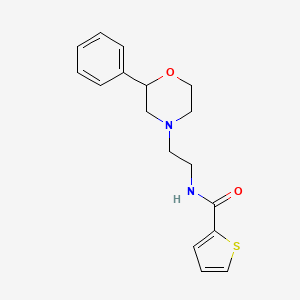
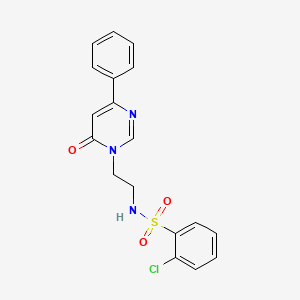


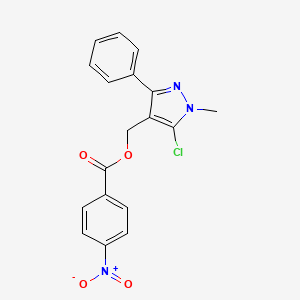
![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate](/img/structure/B2437274.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)

